molecular formula C11H12FNO B8152913 N-Ethyl-3-fluoro-5-vinylbenzamide

N-Ethyl-3-fluoro-5-vinylbenzamide

Cat. No.: B8152913
M. Wt: 193.22 g/mol
InChI Key: XMKKBLUYEHXDNE-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-5-vinylbenzamide (C₁₁H₁₂FNO) is a benzamide derivative characterized by a benzamide core substituted with an ethyl group on the nitrogen atom, a fluorine atom at the 3-position, and a vinyl group at the 5-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of 193.22 g/mol.

Properties

IUPAC Name

3-ethenyl-N-ethyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-3-8-5-9(7-10(12)6-8)11(14)13-4-2/h3,5-7H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKKBLUYEHXDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-fluoro-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-vinylbenzoic acid.

    Amidation Reaction: The 3-fluoro-5-vinylbenzoic acid is then reacted with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-fluoro-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Epoxides and Diols: From oxidation of the vinyl group.

    Amines: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution of the fluorine atom.

Scientific Research Applications

N-Ethyl-3-fluoro-5-vinylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-5-vinylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Benzamide Derivatives and Their Properties

Compound Name Substituents Molecular Weight (g/mol) logP Primary Use Reference
N-Ethyl-3-fluoro-5-vinylbenzamide N-Ethyl, 3-F, 5-vinyl 193.22 ~2.8 Not explicitly stated N/A
Etobenzanid N-(2,3-dichlorophenyl), 4-ethoxymethoxy 344.21 ~3.5 Herbicide
Diflufenican N-(2,4-difluorophenyl), 3-CF₃-phenoxy 394.28 ~4.1 Herbicide

Key Observations:

  • Fluorine Positioning: Diflufenican’s 2,4-difluorophenyl group and trifluoromethylphenoxy chain contribute to its high logP (4.1) and prolonged soil residual activity. The target compound’s single fluorine at position 3 may offer a balance between electron modulation and steric hindrance .

Acetamide Derivatives in Patent Literature

Table 2: Benzothiazole Acetamides from EP 3 348 550A1

Compound Structure Substituents Molecular Weight (g/mol) Notable Features Reference
N-(6-CF₃-benzothiazole-2-yl)-2-(4-OMe-phenyl)acetamide 6-CF₃, 4-OMe-phenyl 368.33 Enhanced binding to plant enzymes
N-(6-CF₃O-benzothiazole-2-yl)-2-(3,4-diOMe-phenyl)acetamide 6-CF₃O, 3,4-diOMe-phenyl 414.37 Improved photostability

Key Observations:

  • Backbone Differences : Unlike benzamides, benzothiazole acetamides feature a sulfur-containing heterocycle, which may improve UV stability and target specificity. The trifluoromethyl (CF₃) group in these compounds parallels the fluorine in this compound, suggesting shared resistance to oxidative degradation .
  • This could influence receptor binding kinetics .

Research Findings and Functional Implications

  • Metabolic Stability: Fluorine in the target compound likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs, as seen in diflufenican’s extended herbicidal activity .
  • Reactivity of Vinyl Group: The 5-vinyl substituent may enable crosslinking or covalent binding to biological targets, a feature absent in ethoxymethoxy (etobenzanid) or trifluoromethylphenoxy (diflufenican) groups .
  • Patent Trends : Recent acetamide patents emphasize trifluoromethyl and methoxy groups for optimizing agrochemical efficacy, suggesting that this compound’s structure aligns with modern design principles .

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